1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the first position and a pyridin-4-yl group at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 4-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows:
Step 1: Condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and receptor tyrosine kinases.
Pathways Involved: It modulates signaling pathways like the Ras/Erk and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern.
5-(Pyridin-4-YL)-1H-pyrazol-4-amine: Lacks the methyl group at the first position.
1-Methyl-5-(pyridin-2-YL)-1H-pyrazol-4-amine: Pyridine ring substituted at the second position.
Uniqueness: 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methyl-5-pyridin-4-ylpyrazol-4-amine |
InChI |
InChI=1S/C9H10N4/c1-13-9(8(10)6-12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 |
InChI Key |
FBAIJEPNPGWSLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
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